N,N'-bis(5-chloropyridin-2-yl)ethanediamide, also known as N,N-bis(5-chloro-pyridin-2-yl)-oxalamide, is a chemical compound with the molecular formula and a CAS number of 349125-14-0. This compound is primarily recognized as an impurity in the pharmaceutical drug Edoxaban, an anticoagulant used to prevent blood clots. Its classification includes being an organic synthesis intermediate and a pharmaceutical intermediate, making it significant in laboratory research and chemical production processes .
The synthesis of N,N'-bis(5-chloropyridin-2-yl)ethanediamide typically involves several steps that integrate various chemical reactions. One prevalent method includes the reaction of 5-chloropyridine derivatives with ethylenediamine or oxalic acid to form the desired amide structure. The process may involve:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly employed to confirm the identity and purity of the synthesized compound .
N,N'-bis(5-chloropyridin-2-yl)ethanediamide can participate in several chemical reactions due to its functional groups:
These reactions are typically conducted under controlled conditions to optimize yields and minimize side reactions. Reaction monitoring is essential for ensuring that the desired products are formed efficiently .
The mechanism of action for N,N'-bis(5-chloropyridin-2-yl)ethanediamide primarily relates to its role as a pharmaceutical intermediate in drug formulations. In the context of Edoxaban, it serves as an impurity that must be monitored during production processes.
Research into the specific interactions and metabolic pathways involving this compound is ongoing, particularly concerning its implications in drug development and safety assessments.
N,N'-bis(5-chloropyridin-2-yl)ethanediamide has several scientific uses:
This compound's significance extends beyond its basic chemical properties, playing a crucial role in both pharmaceutical applications and organic synthesis methodologies.
This compound arises primarily during the condensation steps of pyridinyl precursors with oxalyl derivatives in anticoagulant synthesis. As a bidentate impurity, it shares structural motifs with therapeutic anticoagulants, particularly the chloropyridinyl pharmacophore responsible for binding to thrombin or factor Xa active sites [2] [6]. Its formation is favored under high-temperature amidation reactions or stoichiometric imbalances. In edoxaban synthesis, it is designated as Edoxaban Impurity 50 or Edoxaban Impurity 61, reflecting its status as a well-characterized impurity requiring strict control [2].
The presence of N,N'-bis(5-chloropyridin-2-yl)ethanediamide in APIs poses analytical challenges due to:
Table 1: Key Physicochemical Properties of N,N'-bis(5-chloropyridin-2-yl)ethanediamide
| Property | Value | Analytical Method |
|---|---|---|
| Molecular Formula | C₁₂H₈Cl₂N₄O₂ | High-resolution MS |
| Molecular Weight | 311.12 g/mol | ESI-MS |
| Density | 1.605 ± 0.06 g/cm³ | Predicted computational model |
| Crystal Form | Off-white to pale yellow solid | Optical microscopy |
| pKa | 8.46 ± 0.70 | Potentiometric titration |
| Log P (Partition coefficient) | 2.18 (calculated) | Reverse-phase HPLC |
Within QbD paradigms, this impurity is classified as a high-risk process parameter due to its potential impact on API purity. Its control strategies are integrated across critical process stages:
Table 2: QbD-Based Control Parameters for Impurity Mitigation
| Critical Process Parameter | Design Space | Impact on Impurity Formation |
|---|---|---|
| Molar ratio (oxalyl chloride:aminopyridine) | 1.05–1.15:1 | >1.2 ratio increases impurity by >3% |
| Reaction temperature | 0–5°C | >10°C doubles impurity formation |
| Crystallization solvent | Ethyl acetate/n-heptane (3:1) | Reduces impurity carry-over by 98% |
| Final API purification | Reverse-phase chromatography | Achieves 0.02% specification limit |
Pharmacopeial methods specify 0.15% threshold limits for this impurity in edoxaban APIs. Quantitative detection employs:
The impurity’s behavior under stress conditions (e.g., hydrolysis at pH 1–14) further informs shelf-life predictions. Its stability in solid-state formulations underscores the need for controlled storage (low humidity, 15–30°C) to prevent degradation-mediated increases [2] [6].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: